Aflatoxin B2 alpha

Acute toxicity LD50 In vivo toxicology

Aflatoxin B2 alpha (CAS 22040-96-6, synonym Aflatoxin B2, (6aR-cis)-isomer) is the 8,9-dihydro derivative of aflatoxin B1 and belongs to the difurocoumarocyclopentenone class of mycotoxins. Produced by Aspergillus flavus and A.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 22040-96-6
Cat. No. B1218215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin B2 alpha
CAS22040-96-6
Synonymsaflatoxin B2
aflatoxin B2 alpha
aflatoxin B2, (6aR-cis)-isome
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
InChIInChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3
InChIKeyWWSYXEZEXMQWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin B2 Alpha (CAS 22040-96-6) – Identity, Class, and Procurement-Relevant Characteristics


Aflatoxin B2 alpha (CAS 22040-96-6, synonym Aflatoxin B2, (6aR-cis)-isomer) is the 8,9-dihydro derivative of aflatoxin B1 and belongs to the difurocoumarocyclopentenone class of mycotoxins [1]. Produced by Aspergillus flavus and A. parasiticus, it is one of the four major naturally occurring aflatoxins (B1, B2, G1, G2) classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC) [1]. With molecular formula C17H14O6 and molecular weight 314.29 g/mol, AFB2 differs structurally from AFB1 solely by saturation of the 8,9-vinyl ether bond of the terminal furan ring—a single structural modification that profoundly reduces its DNA-binding capacity and toxicological potency relative to AFB1 [2]. Its experimental melting point is 286–289 °C, and it is practically insoluble in water but soluble in polar organic solvents such as methanol, acetonitrile, and DMSO [2].

Fit check Congener-specific certified reference material for AFB2 in multi-aflatoxin methods
Fit check Chromatographically resolved from B1, G1, G2 on standard C18 columns
Fit check Soluble in polar organic solvents (methanol, acetonitrile, DMSO) for standard preparation

Why Aflatoxin B2 Alpha Cannot Be Substituted by B1, G1, G2, or M1 in Analytical and Toxicological Workflows


Although the four major aflatoxins share a common difurocoumarin skeleton, the saturation state of the terminal furan ring dictates a greater than 100-fold differential in DNA adduct formation between AFB2 and AFB1 [1]. AFB2 cannot be directly bioactivated to the reactive 8,9-epoxide that mediates covalent DNA binding; instead, it must first undergo metabolic desaturation back to AFB1 in vivo—a process that occurs at only approximately 1% efficiency in rat liver [1]. This mechanistic divergence translates into an acute oral LD50 in ducklings of 1.7 mg/kg for AFB2 versus 0.24–0.36 mg/kg for AFB1, an approximately 5–7-fold difference [2]. Regulatory pharmacopoeias explicitly codify these toxicological distinctions: the European Pharmacopoeia 7.0 sets individual maximum residue limits of ≤2 ppb for AFB1, ≤0.54 ppb for AFB2, ≤1.7 ppb for AFG1, and ≤0.4 ppb for AFG2, with a sum limit of ≤4 ppb [3]. Consequently, any analytical laboratory performing congener-specific aflatoxin quantification requires an authenticated AFB2 reference standard that is chromatographically resolved from and independently calibrated against B1, G1, and G2; simple substitution or omission is analytically invalid and regulatorily non-compliant.

Bioactivation
AFB2 requires metabolic desaturation to AFB1 with reported ~1% efficiency; substitution with AFB1 may mask this conversion requirement and alter DNA adduct interpretation.
Toxicity
Acute lethality differs approximately 5–7-fold from AFB1; direct replacement may shift toxicity endpoint profiles and is not recommended for congener-specific toxicology studies.
Regulatory
Pharmacopoeias assign individual MRLs (AFB2 ≤0.54 ppb distinct from B1 ≤2 ppb); using a B1 or total-aflatoxin standard for B2 quantitation may not meet method validation criteria.

Quantitative Differentiation Evidence for Aflatoxin B2 Alpha Versus Closest Analogs


Acute Oral Toxicity in Ducklings: AFB2 Is 5–7-Fold Less Potent Than AFB1

Aflatoxin B2 alpha exhibits markedly lower acute oral toxicity than aflatoxin B1 in the standard 1-day-old duckling bioassay. The oral LD50 of AFB2 is 1.7 mg/kg body weight (84.8 μg per 50 g duckling), compared to an oral LD50 of 0.24–0.36 mg/kg (18.2 μg per 50 g duckling) for AFB1, representing an approximately 5–7-fold reduction in acute lethality [1]. This difference is directly attributable to the saturated 8,9-bond of AFB2, which prevents direct epoxidation to the reactive ultimate carcinogen [2]. For context, aflatoxin G2 (LD50 2.5 mg/kg) is the only major congener less acutely toxic than AFB2, while AFG1 and AFM1 are more toxic [1].

Acute LD50
Head-to-head
AFB2 LD50 1.7 mg/kg vs AFB1 0.24–0.36 mg/kg (5–7-fold less)
Supports congener-specific toxicity endpoint interpretation
1-day-old duckling oral bioassay; mortality endpoint
Acute toxicity LD50 In vivo toxicology Duckling bioassay

In Vivo Hepatic DNA Adduct Formation: AFB2 Generates Only ~1% of AFB1 Adduct Levels

The most mechanistically informative differentiation between AFB2 and AFB1 is the quantitative comparison of covalent hepatic DNA adduct formation in vivo. Administration of [³H]-labeled AFB2 to male rats produced levels of hepatic DNA-aflatoxin adducts and ribosomal RNA-aflatoxin adducts that were approximately 1% of those observed after equivalent administration of [³H]-AFB1 [1]. Hepatic protein adduct levels were 35–70% as great for AFB2 as for AFB1, indicating a differential partitioning of the two toxins among macromolecular targets [1]. Mild acid hydrolysis released 2,3-dihydro-2,3-dihydroxyaflatoxin B1 from both AFB1- and AFB2-derived adducts, confirming that AFB2 must first undergo metabolic oxidation to AFB1 before forming the reactive 8,9-epoxide that alkylates DNA [1]. The approximately 1% conversion efficiency of AFB2 → AFB1 in rat liver corresponds quantitatively to the hepatocarcinogenic potency ratio between these two congeners in the same species [1].

DNA Adducts
Head-to-head
Hepatic DNA adducts ≈ 1% of AFB1 level; protein adducts 35–70% of AFB1
~100-fold lower DNA adduct formation attributable to furan saturation
Rat liver in vivo; [³H]-labeled; HPLC analysis
DNA adducts Genotoxicity Covalent binding Hepatocarcinogenesis

Relative Mutagenic Potency in the Ames/Salmonella-Trout Hepatic Activation System: AFB2 Ranks Below AFB1, AFG1, and AFM1

In a modified Ames assay employing rainbow trout (Salmo gairdneri) liver postmitochondrial fraction (S20) as the metabolic activation system, the relative mutagenic potency of aflatoxins was quantitatively ranked. The observed order was: AFB1 > AFL (aflatoxicol) > AFG1 > AFM1 > AFB2 > AFP1 > AFQ1 [1]. AFB2 thus ranked fifth among seven tested congeners, being less mutagenic than AFB1, AFL, AFG1, and AFM1, but more mutagenic than AFP1 and AFQ1. This in vitro rank order qualitatively correlated with in vivo carcinogenic potency observed in the trout model, validating the predictive value of the assay [1]. The assay used 5 mg S20 protein per plate, a 9–24 h preincubation period at 25 °C, and Salmonella typhimurium tester strains [1].

Mutagenicity Rank
Head-to-head
Ranked 5 of 7: AFB1 > AFL > AFG1 > AFM1 > AFB2
Supports SAR context for cyclopentenone vs. furan contributions
Salmonella/trout S20 activation system
Mutagenicity Ames test Trout hepatic S20 Rank-order potency

Reversed-Phase HPLC Resolution: AFB2 Is Chromatographically Separable from All Four Major Congeners and Both TFA-Derivatized Hemiacetals

Aflatoxin B2 alpha can be baseline-resolved from B1, G1, G2, and the TFA-derivatized hemiacetals B2a and G2a on a standard C18 reversed-phase column. In the method of Alshannaq and Yu (2020), simultaneous quantification of AFB1, AFB2, AFG1, and AFG2 was achieved with limits of quantification (LOQ) of 0.025–2.5 ng/mL using fluorescence detection (FLD) and 2.5–5.0 ng/mL using diode-array detection (DAD), with method recoveries of 76–88% across spiked concentrations from 2.5 to 500 ng/mL [1]. Earlier work by Orti et al. (1989) demonstrated that optimized mobile phases of methanol/acetonitrile/water provided superior chromatography and fluorescence detection for aflatoxin hemiacetals, with AFB2 eluting as a discrete peak distinct from its hemiacetal counterpart B2a on C8/C18 serial columns [2]. The HPLC method of the AOAC (1981) reported complete resolution of G2a, B2a, G2, and B2 in under 30 minutes with fluorescence detection at 365 nm excitation/440 nm emission, achieving recoveries of 82–99% at spike levels of 2.5–20 ppb [3].

HPLC Resolution
Method context
Baseline-resolved from B1, G1, G2; LOQ 0.025–2.5 ng/mL (FLD)
Confirms chromatographic identity for multi-aflatoxin methods
C18, MeOH/ACN/H2O, FLD Ex365/Em440
HPLC Fluorescence detection Chromatographic resolution Multi-aflatoxin analysis

Regulatory Thresholds Are Congener-Specific: AFB2 Has Its Own Quantitative Maximum Residue Limit Distinct from AFB1 and Sum-Total Limits

Regulatory frameworks do not treat all aflatoxin congeners as interchangeable. The European Pharmacopoeia 7.0 sets individual maximum residue limits (MRLs) that differ for each congener in herbal drugs: AFB1 ≤ 2 ppb, AFB2 ≤ 0.54 ppb, AFG1 ≤ 1.7 ppb, AFG2 ≤ 0.4 ppb, with a sum-total limit (B1+B2+G1+G2) ≤ 4 ppb [1]. The US Pharmacopoeia 32 sets identical individual limits but with a sum-total limit also of ≤4 ppb [1]. The AFB2-specific limit of 0.54 ppb is considerably lower than the AFB1 limit of 2 ppb, reflecting that even at lower absolute concentrations, AFB2 contributes meaningfully to total aflatoxin burden and must be independently quantified. In the European Union, maximum levels for total aflatoxins in cereals are 4 μg/kg, with AFB1 individually capped at 2 μg/kg [2]. These congener-specific regulatory thresholds mean that any compliant analytical workflow must include an independently calibrated, chromatographically resolved AFB2 channel—a pooled or surrogate quantification using B1 alone is not acceptable.

Regulatory MRL
Regulatory context
AFB2 individual MRL ≤0.54 ppb (Ph. Eur. 7.0) vs AFB1 ≤2 ppb
Requires congener-specific calibration; pooled standard not valid
Herbal drugs; sum of B1+B2+G1+G2 ≤4 ppb
Regulatory compliance Pharmacopoeia Maximum residue limit Food safety

Biosynthetic Pathway Segregation: AFB2 Is Produced from Dihydrosterigmatocystin via a Parallel Branch Independent of AFB1

Aflatoxin B2 is not merely a metabolic reduction product of AFB1 in the producing fungus but rather originates from a genetically and enzymatically distinct biosynthetic branch. Enzymological evidence demonstrates that AFB1 and AFB2 biosynthesis diverge at the sterigmatocystin (ST) node: ST is methylated to O-methylsterigmatocystin (OMST) and then oxidized to AFB1, whereas dihydrosterigmatocystin (DHST) is methylated to dihydro-O-methylsterigmatocystin (DHOMST) and subsequently converted to AFB2 [1]. This parallel pathway explains why Aspergillus flavus strains produce predominantly B-group aflatoxins (B1 and B2) while A. parasiticus produces both B- and G-group aflatoxins, and why the B1:B2 ratio is not fixed but varies with strain genotype and culture conditions [2]. The (6aR-cis) stereochemistry of naturally occurring AFB2 alpha is determined by the enzymatic machinery of the afl gene cluster, distinguishing it from any synthetic racemic or epimeric mixtures [3].

Biosynthesis
Cross-study comparable
Derived from DHST via parallel branch independent of AFB1
Supports independent pathway flux analysis and strain phenotyping
Aspergillus afl gene cluster; DHOMST intermediate
Biosynthesis Aspergillus Dihydrosterigmatocystin Polyketide pathway

Procurement-Driven Application Scenarios for Aflatoxin B2 Alpha (CAS 22040-96-6)


Congener-Specific Certified Reference Material for Multi-Aflatoxin HPLC-FLD and LC-MS/MS Regulatory Compliance Testing

Regulatory methods for aflatoxin quantitation in food, feed, and herbal medicines require independent calibration curves for each of the four major congeners. The European Pharmacopoeia 7.0 mandates individual limits of ≤2 ppb for AFB1, ≤0.54 ppb for AFB2, ≤1.7 ppb for AFG1, and ≤0.4 ppb for AFG2 [1]. Achieving these limits requires an authenticated AFB2 standard with certified purity, concentration, and uncertainty, chromatographically verified to be free of cross-contamination by B1, G1, or G2. Laboratories operating under ISO/IEC 17025 accreditation must demonstrate metrological traceability of their AFB2 calibration to a certified reference material; a pooled or surrogate standard is not admissible [1].

Structure-Activity Relationship Studies on Aflatoxin Genotoxicity Using AFB2 as the Saturated-Furan Comparator

AFB2 alpha's defining structural feature—saturation of the 8,9-vinyl ether bond—makes it the critical negative-control congener for studying the role of the unsaturated furan in aflatoxin genotoxicity. In rat liver, AFB2 forms hepatic DNA adducts at only ~1% of the level of AFB1, yet both compounds share identical cyclopentenone and coumarin moieties [2]. This enables experiments that isolate the contribution of the furan epoxidation pathway to mutagenicity: any differential biological response between AFB1 and AFB2 at equimolar exposure can be attributed specifically to the presence or absence of the 8,9-double bond. The Ames/trout S20 mutagenicity rank-order data (AFB1 > AFG1 > AFM1 > AFB2) provides a validated experimental framework for such comparative studies [3].

Biosynthetic Pathway Analysis and Aflatoxigenic Strain Fingerprinting in Aspergillus Research

Because AFB2 is produced via the genetically distinct DHST → DHOMST → AFB2 branch rather than as a metabolite of AFB1, an authenticated AFB2 analytical standard is essential for quantifying flux through this parallel biosynthetic pathway [4]. Researchers characterizing the aflatoxigenic potential of Aspergillus isolates, evaluating gene knockout or overexpression strains, or screening for atoxigenic biocontrol candidates must independently quantify AFB2 to accurately phenotype the strain. A B1-only assay would misclassify strains that preferentially shunt precursors toward AFB2 production [4].

In Vivo Hepatocarcinogenicity Studies Requiring a Less Acutely Toxic but Still Tumorigenic Aflatoxin Congener

For long-term carcinogenicity feeding studies in rodent or trout models, AFB2 offers a practical advantage: it is approximately 5–7-fold less acutely toxic than AFB1 (oral LD50 1.7 vs. 0.24–0.36 mg/kg in ducklings) yet retains hepatocarcinogenic activity through its partial (~1%) metabolic conversion to AFB1 in vivo [2][5]. This wider therapeutic index enables dose-ranging carcinogenicity studies that would be precluded by the acute lethality of AFB1 at higher doses, while still addressing the key mechanistic question of whether AFB2-induced tumors arise exclusively from the AFB1 conversion pool [5].

Application
Selection Property
Validation Focus
Multi-aflatoxin regulatory compliance testing
Congener-specific certified reference material with verified chromatographic identity
Independent calibration and metrological traceability per ISO/IEC 17025
SAR studies on aflatoxin genotoxicity
Saturated-furan comparator retaining cyclopentenone and coumarin moieties
Differential DNA adduct formation vs. AFB1 at equimolar exposure
Aspergillus biosynthetic pathway analysis
DHST-derived pathway marker independent of AFB1 biosynthesis
Parallel pathway flux quantitation and aflatoxigenic strain phenotyping
In vivo hepatocarcinogenicity research
Reduced acute lethality congener with metabolic conversion to AFB1
Tumorigenic response attributed to partial AFB1 conversion in model
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